molecular formula C12H17NO5S B1520857 2,4,6-Trimethylquinoline sulfate hydrate CAS No. 7154-29-2

2,4,6-Trimethylquinoline sulfate hydrate

Cat. No.: B1520857
CAS No.: 7154-29-2
M. Wt: 287.33 g/mol
InChI Key: NNYIXPZWAGXBSI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylquinoline Sulfate Hydrate (CAS 7154-29-2) is a quinoline derivative supplied as a high-purity solid for research applications. With a molecular formula of C12H17NO5S and a molecular weight of 287.33 g/mol, this compound is characterized as the sulfate salt hydrate of the 2,4,6-Trimethylquinoline base structure . Researchers value this compound and its structural analogs for their potential biological activity. Studies on related dihydroquinoline derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have demonstrated significant hepatoprotective effects in models of drug-induced liver injury . These compounds can mitigate oxidative stress by reducing the accumulation of markers like 8-isoprostane and 8-hydroxy-2-deoxyguanosine, thereby helping to normalize the function of the antioxidant system . The mechanism appears to involve a reduction in oxidative stress, which in turn suppresses the activation of pro-inflammatory cytokines and the NF-κB signaling pathway, leading to a decrease in the activity of key caspases (caspase-3, -8, and -9) and ultimately reducing apoptosis . This combination of properties makes this compound a compound of interest for investigations in redox biology, the study of inflammatory processes, and the development of cytoprotective agents . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sulfuric acid;2,4,6-trimethylquinoline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.H2O4S.H2O/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12;1-5(2,3)4;/h4-7H,1-3H3;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYIXPZWAGXBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-29-2
Record name 2,4,6-TRIMETHYLQUINOLINE SULFATE MONOHYDRATE
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Biological Activity

2,4,6-Trimethylquinoline sulfate hydrate is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the quinoline family, characterized by a fused ring structure comprising a benzene and a pyridine ring. Its molecular formula is C12H13NH2OC_{12}H_{13}N\cdot H_2O with a molecular weight of approximately 171.24 g/mol. The presence of three methyl groups at the 2, 4, and 6 positions significantly influences its chemical properties and biological interactions.

Table 1: Comparison of Quinoline Derivatives

Compound NameMolecular FormulaKey Features
Quinoline C9H7NC_9H_7NBasic structure without methyl substitutions
2-Methylquinoline C10H9NC_{10}H_9NContains one methyl group at position 2
4-Methylquinoline C10H9NC_{10}H_9NContains one methyl group at position 4
2,4,6-Trimethylquinoline C12H13NC_{12}H_{13}NThree methyl groups enhancing lipophilicity

Antimicrobial Properties

Research has indicated that 2,4,6-trimethylquinoline exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of this compound have been tested against Gram-positive bacteria with promising results.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of 2,4,6-trimethylquinoline is believed to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition : It may bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Binding : The compound could interact with cellular receptors, influencing signal transduction processes.

Study on Antimicrobial Activity

A study published in Phytomedicine evaluated the antimicrobial efficacy of 2,4,6-trimethylquinoline against several bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against tested Gram-positive bacteria .

Study on Anticancer Properties

Another significant study focused on the anticancer effects of 2,4,6-trimethylquinoline on human breast cancer cells (MCF-7). The study reported that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

TMQSH has shown promise in various biological activities:

  • Antimicrobial Activity : Studies indicate that TMQSH exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Research has explored the efficacy of TMQSH as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.

Electrochemical Applications

TMQSH has been investigated for its electrochemical properties:

  • Electrochemical Sensors : The compound's ability to undergo two-electron reduction processes makes it suitable for use in electrochemical sensors. Studies have demonstrated its potential in detecting various analytes through voltammetric methods.
  • Corrosion Inhibition : TMQSH has been evaluated as a corrosion inhibitor in metal surfaces, particularly in oil and gas applications. Its film-forming ability helps protect metals from corrosive environments.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of TMQSH against Staphylococcus aureus and Escherichia coli. The results indicated that TMQSH exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as a therapeutic agent.

Case Study 2: Electrochemical Properties

In another investigation published in the Journal of Electrochemistry, researchers explored the electrochemical behavior of TMQSH in various solvents. The study revealed that TMQSH could effectively reduce nitro compounds in an aqueous medium, highlighting its application in environmental monitoring.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntimicrobial agentEffective against S. aureus and E. coli
Anticancer agentInduces apoptosis in cancer cells
ElectrochemistrySensor developmentSuitable for detecting analytes via voltammetry
Corrosion inhibitionProtects metal surfaces in corrosive environments

Comparison with Similar Compounds

Key Compounds:

6-Quinolinesulfonic Acid Hydrate (CAS 1437794-84-7)

Quinidine Sulfate Hydrate

Quinine Sulfate Hydrate

Property 2,4,6-Trimethylquinoline Sulfate Hydrate 6-Quinolinesulfonic Acid Hydrate Quinidine/Quinine Sulfate Hydrate
Molecular Formula C₁₂H₁₃N·H₂SO₄·xH₂O C₉H₉NO₅S·H₂O (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Core Structure Methylated quinoline Tetrahydro-2-oxoquinoline Cinchona alkaloid derivatives
Solubility High in polar solvents High in water/polar solvents Moderate in water
Applications Organic synthesis intermediate Organic synthesis reagent Antimalarial drugs, cardiac arrhythmias
Key Differences Electron-rich due to methyl groups Contains a carbonyl group for reactivity Bioactive alkaloid with stereochemistry

Research Findings :

  • Sulfonic acid groups (e.g., in 6-quinolinesulfonic acid hydrate) increase aqueous solubility, making them suitable for reactions in polar media .
  • Quinidine sulfate hydrate’s bioactivity stems from its stereochemical configuration, unlike the simpler synthetic quinoline derivatives .

Metal Sulfate Hydrates

Key Compounds:

Zinc Sulfate Hydrate (ZnSO₄·xH₂O)

Cadmium Sulfate Hydrate (CdSO₄·xH₂O)

Chromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)

Property This compound Zinc Sulfate Hydrate Cadmium Sulfate Hydrate Chromium(III) Sulfate Hydrate
Cation Type Organic (quinoline) Inorganic (Zn²⁺) Inorganic (Cd²⁺) Inorganic (Cr³⁺)
Hydration State Variable (xH₂O) Heptahydrate common Octadecahydrate Variable (often 18 H₂O)
Toxicity Likely low (organic) Low (nutrient) High (carcinogen) Moderate (skin irritant)
Applications Pharmaceutical intermediates Agriculture, supplements Electroplating Tanning, pigments

Research Findings :

  • Metal sulfates dissociate into ions in solution (e.g., Zn²⁺ in agriculture ), whereas this compound releases organic cations, limiting ionic interactions.
  • Cadmium sulfate’s high toxicity contrasts with the organic compound’s likely lower environmental risk .

Other Heterocyclic Sulfate Hydrates

Key Compounds:

4,5,6-Triaminopyrimidine Sulfate Hydrate

2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic Acid Hydrate

Property This compound 4,5,6-Triaminopyrimidine Sulfate Hydrate 2-Oxo-3,4-dihydroquinoline Sulfonate
Heterocycle Quinoline Pyrimidine Partially reduced quinoline
Functional Groups Methyl, sulfate Amino, sulfate Carbonyl, sulfonic acid
Reactivity Electrophilic substitution Nucleophilic reactions Acid-catalyzed reactions
Stability Stable in dry conditions Sensitive to oxidation Heat-sensitive (dehydration)

Research Findings :

  • Amino groups in 4,5,6-triaminopyrimidine sulfate hydrate enable participation in condensation reactions, unlike the methylated quinoline derivative .
  • The carbonyl group in 2-oxo-3,4-dihydroquinoline sulfonate increases acidity, favoring use in pH-sensitive syntheses .

Preparation Methods

Sulfation and Crystallization Process

The primary preparation route involves the reaction of 2,4,6-trimethylquinoline with concentrated sulfuric acid in the presence of an ethanol solvent to form the sulfate salt, which crystallizes out of the reaction mixture.

  • Raw Materials : Crude 2,4,6-trimethylquinoline (purity 50–70% after primary distillation), concentrated sulfuric acid, and industrial ethanol (95%).
  • Procedure :

    • Add 2,4,6-trimethylquinoline, concentrated sulfuric acid, and industrial ethanol into a reactor.
    • Stir the mixture at controlled temperatures (~40 °C) to promote sulfonation and crystallization.
    • Crystals of 2,4,6-trimethylquinoline sulfate hydrate form during the reaction.
    • Filter or suction filter the crystals.
    • Wash crystals at high temperature with industrial ethanol to remove impurities.
    • Recrystallize using water as the main solvent and industrial ethanol as a dispersing agent to enhance purity.
  • Key Reaction Parameters :

    • Temperature control is critical due to exothermic sulfonation.
    • Reaction temperature maintained around 40 °C during sulfonation.
    • Washing and recrystallization involve heating ethanol to boiling and controlled cooling.
    • Recrystallization improves purity from 97–98% to over 99%.
Step Conditions Purpose Resulting Purity (%)
Sulfation and crystallization 40 °C, stirring in ethanol and sulfuric acid Formation of sulfate salt crystals 97–98
High-temperature washing Boiling ethanol, reflux, stirring Remove impurities from crystals Improved purity
Recrystallization Water + industrial ethanol, reflux, cooling Further purification >99

Alkaline Hydrolysis and Separation

After crystallization, the sulfate salt can be dissolved in water and treated with sodium hydroxide to neutralize and recover the free base or desired hydrate form.

  • Procedure :

    • Dissolve 2,4,6-trimethylquinoline sulfate in water.
    • Add solid sodium hydroxide gradually under stirring.
    • Maintain reaction temperature between 45–60 °C.
    • Monitor pH until it reaches 8–9, then continue stirring for 30 minutes.
    • Allow phase separation; the bottom aqueous layer contains sodium sulfate, and the upper layer contains the hydrated product.
    • Separate the layers to isolate the product.
  • Notes :

    • The reaction is exothermic; temperature control is necessary.
    • Proper pH control ensures complete neutralization.
    • Sodium sulfate byproduct can be filtered and industrial alcohol recovered from filtrate by distillation.
Parameter Condition Purpose
Temperature 45–60 °C Control exothermic reaction
pH 8–9 Ensure complete neutralization
Stirring time after pH 30 minutes Complete reaction
Phase separation time 15 minutes Allow separation of layers

Solvent Selection and Recycling

  • The use of industrial ethanol (95%) instead of absolute ethanol is preferred for cost-effectiveness and recyclability.
  • Ethanol acts both as a solvent and dispersing agent, facilitating crystal formation and impurity removal.
  • After filtration, ethanol can be recovered by rectification for reuse.
  • Water is used as the main solvent in recrystallization, with ethanol as a secondary solvent to optimize crystal lattice formation.

Reaction and Purification Summary Table

Preparation Stage Solvent(s) Used Temperature (°C) Key Notes Purity Achieved (%)
Sulfation & crystallization Industrial ethanol + sulfuric acid ~40 Controlled stirring, exothermic reaction 97–98
High-temperature washing Industrial ethanol Boiling (~75) Reflux and stirring to remove impurities Improves purity
Recrystallization Water + industrial ethanol Boiling and cooling Secondary solvent to improve crystal quality >99
Alkaline hydrolysis Water + NaOH 45–60 pH control, phase separation Product isolation

Research Findings and Industrial Implications

  • The method described in patent CN102372667A demonstrates a scalable and economically viable process for producing high-purity this compound with yields maintaining recovery rates close to the initial crude feedstock concentration.
  • The use of industrial ethanol reduces solvent costs and environmental impact due to recyclability.
  • Temperature and pH control are critical to maximize yield and purity.
  • Byproducts such as sodium sulfate can be separated and managed to minimize waste.
  • The process balances efficient reaction kinetics with crystal quality control, essential for industrial applications.

Additional Notes on Related Synthesis

While the focus here is on the sulfate hydrate preparation, the precursor 2,4,6-trimethylquinoline is typically synthesized via condensation reactions involving precursors like 3-penten-2-one and p-toluidine under catalytic conditions, as documented in synthetic literature. However, these synthesis routes are outside the scope of sulfate hydrate preparation but are relevant for understanding raw material sourcing.

Q & A

Q. Notes

  • Always cross-reference experimental protocols with peer-reviewed methodologies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylquinoline sulfate hydrate
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylquinoline sulfate hydrate

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